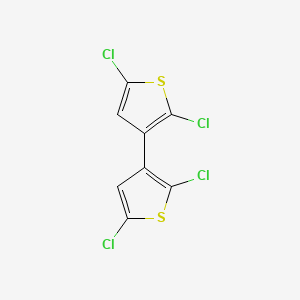
3,3'-Bithiophene, 2,2',5,5'-tetrachloro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is a chlorinated derivative of bithiophene, a compound consisting of two thiophene rings Thiophenes are sulfur-containing heterocycles that are widely studied for their electronic properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- typically involves the chlorination of 3,3’-Bithiophene. One common method is the direct chlorination using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the desired positions.
Industrial Production Methods
Industrial production of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, further enhances the quality of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can remove chlorine atoms, leading to the formation of less chlorinated derivatives.
Substitution: The chlorine atoms can be substituted with other functional groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like Grignard reagents or organolithium compounds are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Less chlorinated bithiophene derivatives.
Substitution: Various substituted bithiophenes depending on the nucleophile used.
Applications De Recherche Scientifique
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of organic electronic materials, such as organic semiconductors and conductive polymers.
Mécanisme D'action
The mechanism of action of 3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- involves its interaction with various molecular targets and pathways. The compound’s chlorinated structure allows it to participate in electron transfer processes, making it a potential candidate for use in electronic devices. In biological systems, its mechanism may involve the inhibition of specific enzymes or interaction with cellular membranes, leading to its observed biological activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Bithiophene, 2,2’,5,5’-tetrabromo-: A brominated analogue with similar electronic properties but different reactivity due to the presence of bromine atoms.
3,3’-Bithiophene, 2,2’,5,5’-tetrafluoro-: A fluorinated derivative with unique properties such as increased stability and different electronic characteristics.
Uniqueness
3,3’-Bithiophene, 2,2’,5,5’-tetrachloro- is unique due to its specific chlorination pattern, which imparts distinct reactivity and properties. The presence of chlorine atoms enhances its potential for various chemical transformations and applications in different fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
57308-99-3 |
|---|---|
Formule moléculaire |
C8H2Cl4S2 |
Poids moléculaire |
304.0 g/mol |
Nom IUPAC |
2,5-dichloro-3-(2,5-dichlorothiophen-3-yl)thiophene |
InChI |
InChI=1S/C8H2Cl4S2/c9-5-1-3(7(11)13-5)4-2-6(10)14-8(4)12/h1-2H |
Clé InChI |
OFZKNVGMXFNOBJ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(SC(=C1C2=C(SC(=C2)Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



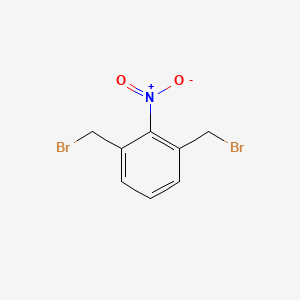
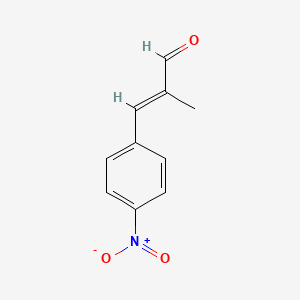
![3-[(2,5-Dimethylfuran-3-yl)sulfanyl]butan-2-ol](/img/structure/B14626148.png)
![2,2'-[(Octadec-1-en-1-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14626161.png)
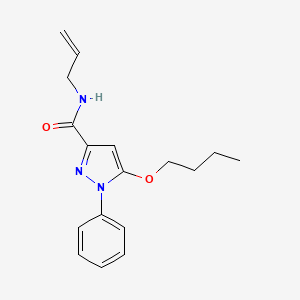

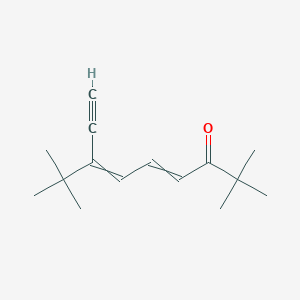

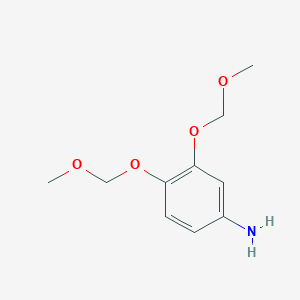


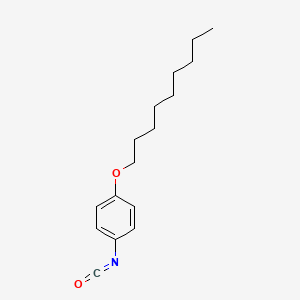
![4-Benzyl-2-({4-[(pyridin-2-yl)methyl]phenoxy}methyl)morpholine](/img/structure/B14626231.png)
